4-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
4-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with ethoxy, pyrrolidinyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethoxy group through an etherification reaction. The pyrrolidinyl and thiophenyl groups can be introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, copper complexes), and specific oxidizing or reducing agents as mentioned above. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
4-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl and thiophenyl groups may play a role in binding to these targets, while the benzamide core could be involved in the overall stability and activity of the compound. The exact pathways and molecular targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-yl)aniline: This compound features a pyrrolidinyl group attached to an aniline core and is used in various chemical and biological studies.
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline: This compound has a similar structure but includes a bromine atom, which can influence its reactivity and applications.
Uniqueness
4-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the combination of its ethoxy, pyrrolidinyl, and thiophenyl groups. This unique structure may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under various conditions .
Properties
Molecular Formula |
C19H24N2O2S |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
4-ethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C19H24N2O2S/c1-2-23-16-9-7-15(8-10-16)19(22)20-14-17(18-6-5-13-24-18)21-11-3-4-12-21/h5-10,13,17H,2-4,11-12,14H2,1H3,(H,20,22) |
InChI Key |
SEQLFGCDUZTBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCC3 |
Origin of Product |
United States |
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